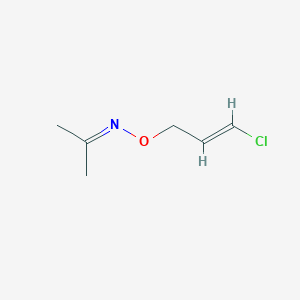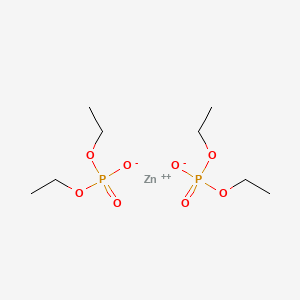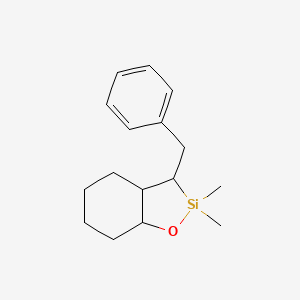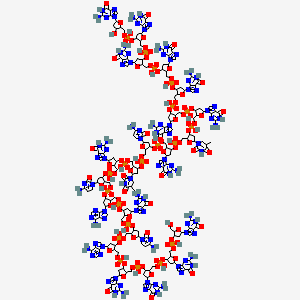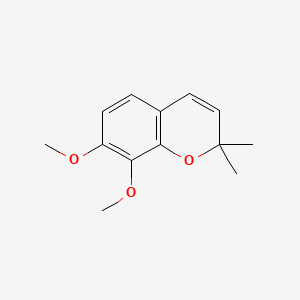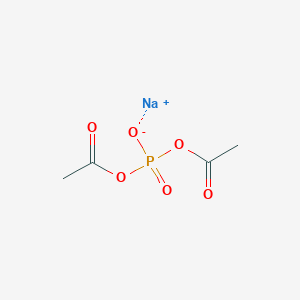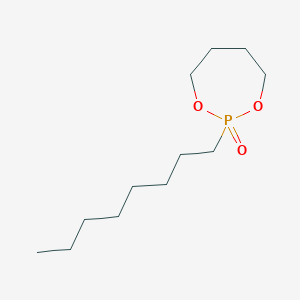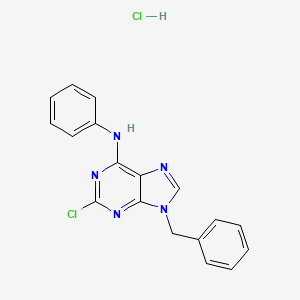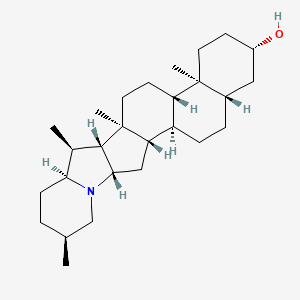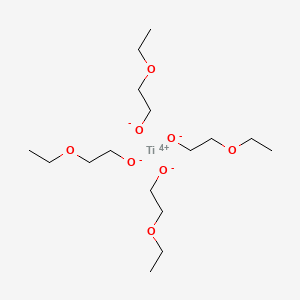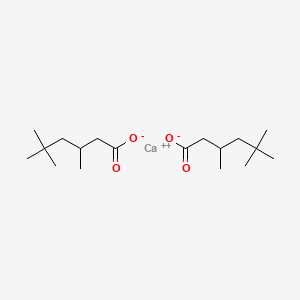
Calcium 3,5,5-trimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CaO4 and a molecular weight of 354.53816 g/mol . It is a calcium salt of 3,5,5-trimethylhexanoic acid, known for its applications in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium 3,5,5-trimethylhexanoate can be synthesized through the reaction of 3,5,5-trimethylhexanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Complexation Reactions: These reactions typically occur in aqueous solutions with metal salts like copper(II) sulfate or iron(III) chloride.
Major Products Formed
Substitution Reactions: The major products are derivatives of 3,5,5-trimethylhexanoic acid, such as esters or amides.
Complexation Reactions: The major products are metal complexes that can be used in various catalytic and material science applications.
Applications De Recherche Scientifique
Calcium 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other calcium-containing compounds.
Biology: Investigated for its potential role in calcium signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a calcium supplement.
Industry: Utilized in the production of lubricants, plasticizers, and as a stabilizer in various polymeric materials
Mécanisme D'action
The mechanism of action of calcium 3,5,5-trimethylhexanoate involves its dissociation into calcium ions and 3,5,5-trimethylhexanoate anions in solution. The calcium ions play a crucial role in various biochemical pathways, including signal transduction and muscle contraction. The 3,5,5-trimethylhexanoate anions can interact with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Acetate: Another calcium salt used in similar applications but with different solubility and reactivity properties.
Calcium Propionate: Commonly used as a preservative in the food industry, differing in its biological activity and industrial applications.
Calcium Gluconate: Widely used in medicine as a calcium supplement, with different pharmacokinetics and bioavailability compared to calcium 3,5,5-trimethylhexanoate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various metal ions and its role in specialized industrial applications set it apart from other calcium salts .
Propriétés
Numéro CAS |
64216-15-5 |
|---|---|
Formule moléculaire |
C18H34CaO4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
calcium;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
HTIMJOMXENVRPZ-UHFFFAOYSA-L |
SMILES canonique |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


